molecular formula C21H25ClN2O4 B11353925 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11353925
M. Wt: 404.9 g/mol
InChI Key: IKELQDIYRFBJOB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Introduction of the methoxyphenyl group: The intermediate is then reacted with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling reagent.

    Incorporation of the morpholine ring: The final step involves the reaction of the intermediate with morpholine under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring suggests potential interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the morpholine ring.

    2-(4-chlorophenoxy)-N-[2-(4-hydroxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the methoxyphenyl group and the morpholine ring in 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide may confer unique properties, such as enhanced solubility, specific binding affinity, or distinct reactivity compared to similar compounds.

Biological Activity

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the acetamide class. Its molecular formula is C21H25ClN2O4C_{21}H_{25}ClN_2O_4, with a molecular weight of 404.9 g/mol. The compound is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a morpholine ring, which may confer unique biological activities.

Chemical Structure

  • IUPAC Name : 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide
  • Canonical SMILES : COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3
  • InChI Key : IKELQDIYRFBJOB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The morpholine ring is known for its role in enhancing solubility and bioavailability, while the chlorophenoxy and methoxyphenyl groups may influence binding affinity and selectivity towards specific receptors or enzymes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds containing similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia and breast cancer. For example, one study reported IC50 values of 0.67 µM against prostate cancer cell lines (PC-3) and 0.80 µM against colon cancer cell lines (HCT-116) .
Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CMDA-MB-4356.82

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated:

  • EGFR Inhibition : Similar derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), with IC50 values as low as 0.24 µM . This suggests that the compound might be effective in targeting pathways involved in tumor growth and proliferation.

Pharmacological Profile

Research indicates that compounds with morpholine structures often exhibit diverse pharmacological activities, including:

  • Antimicrobial Effects : Morpholine derivatives have been studied for their antibacterial properties.
  • Analgesic and Anti-inflammatory Activities : Some studies suggest potential use in pain management and inflammation reduction.

Study on Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of morpholine-containing compounds and evaluated their anticancer efficacy against a panel of NCI-60 human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards certain cancer types, particularly leukemia and melanoma .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance or diminish biological activity, guiding future drug design efforts.

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C21H25ClN2O4/c1-26-18-6-2-16(3-7-18)20(24-10-12-27-13-11-24)14-23-21(25)15-28-19-8-4-17(22)5-9-19/h2-9,20H,10-15H2,1H3,(H,23,25)

InChI Key

IKELQDIYRFBJOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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